(1-Methylpyridin-2-ylidene)urea
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Overview
Description
(1-Methylpyridin-2-ylidene)urea is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 1-position and a urea moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyridin-2-ylidene)urea can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with methylamine to form 2-methylaminopyridine, which is then reacted with phosgene or its equivalents to yield the desired urea derivative . Another method involves the reaction of pyridine N-oxides with dialkylcyanamides under acid catalysis . This reaction proceeds through the activation of the cyanamide by protonation, leading to the formation of the urea compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene or its safer alternatives, such as triphosgene or carbonyldiimidazole . These methods are preferred due to their efficiency and scalability, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyridin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
(1-Methylpyridin-2-ylidene)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methylpyridin-2-ylidene)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-yl urea: Similar structure but lacks the methyl group at the 1-position.
2-Methylpyridine-3-ylidene urea: Similar structure but with the urea moiety at the 3-position.
Pyridine-2-yl carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
(1-Methylpyridin-2-ylidene)urea is unique due to the presence of both a methyl group and a urea moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(1-methylpyridin-2-ylidene)urea |
InChI |
InChI=1S/C7H9N3O/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H,1H3,(H2,8,11) |
InChI Key |
FOMOLDJNYZSPJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=NC(=O)N |
Origin of Product |
United States |
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